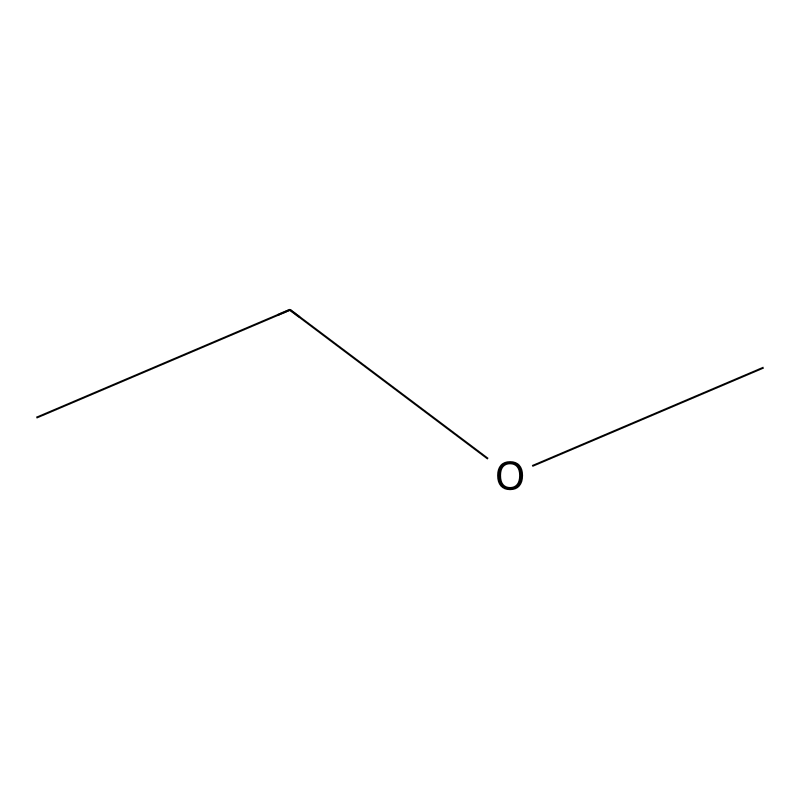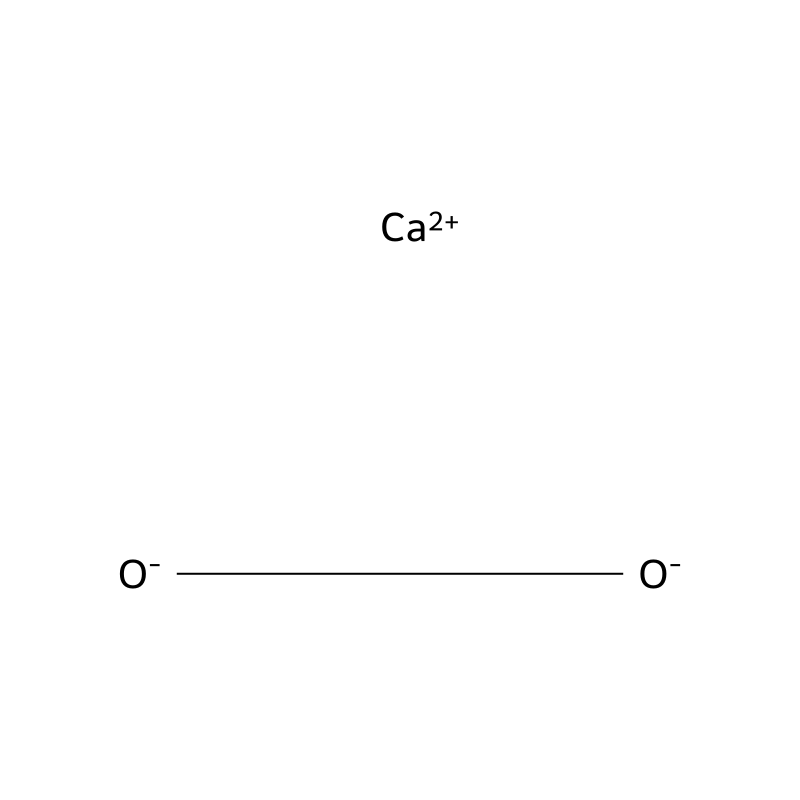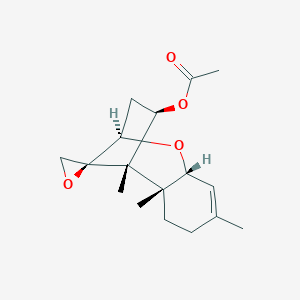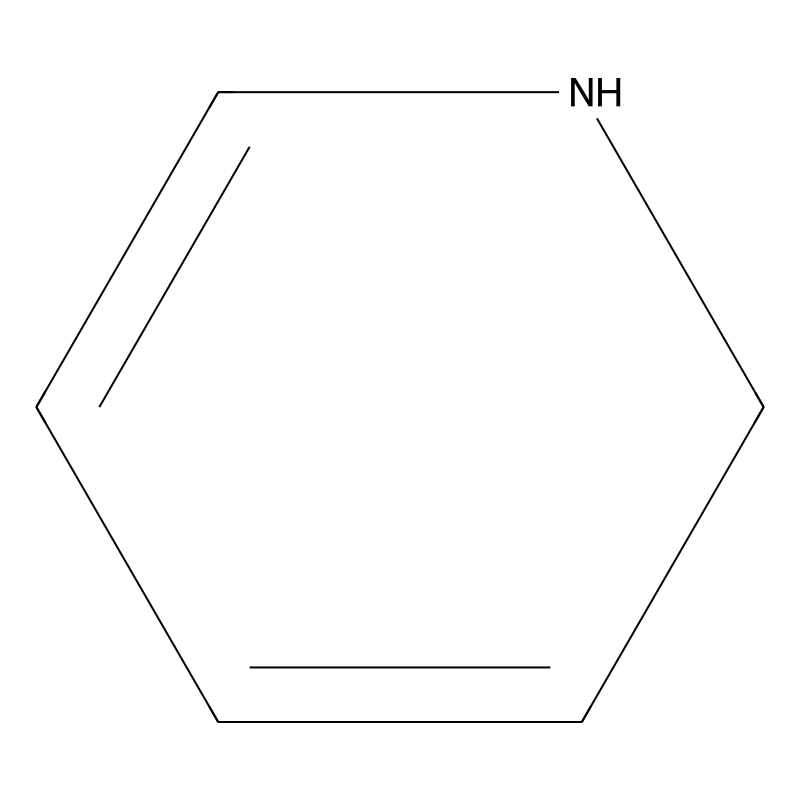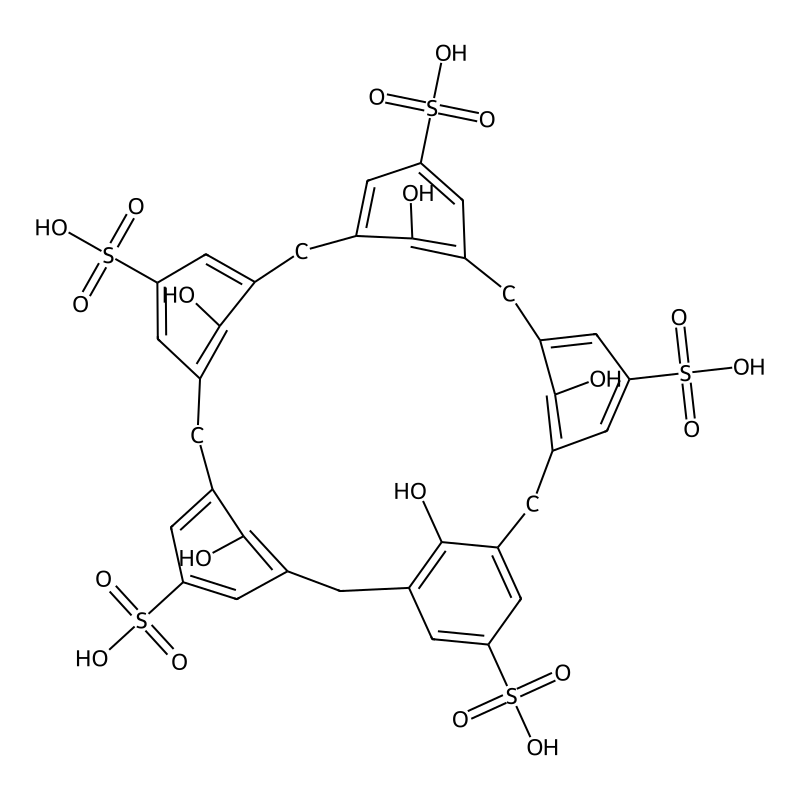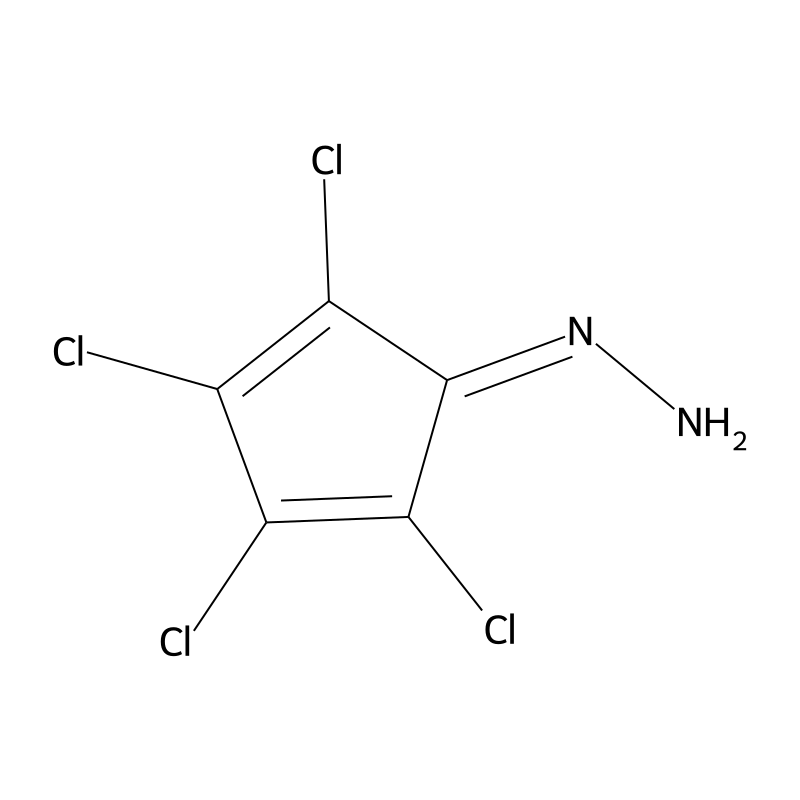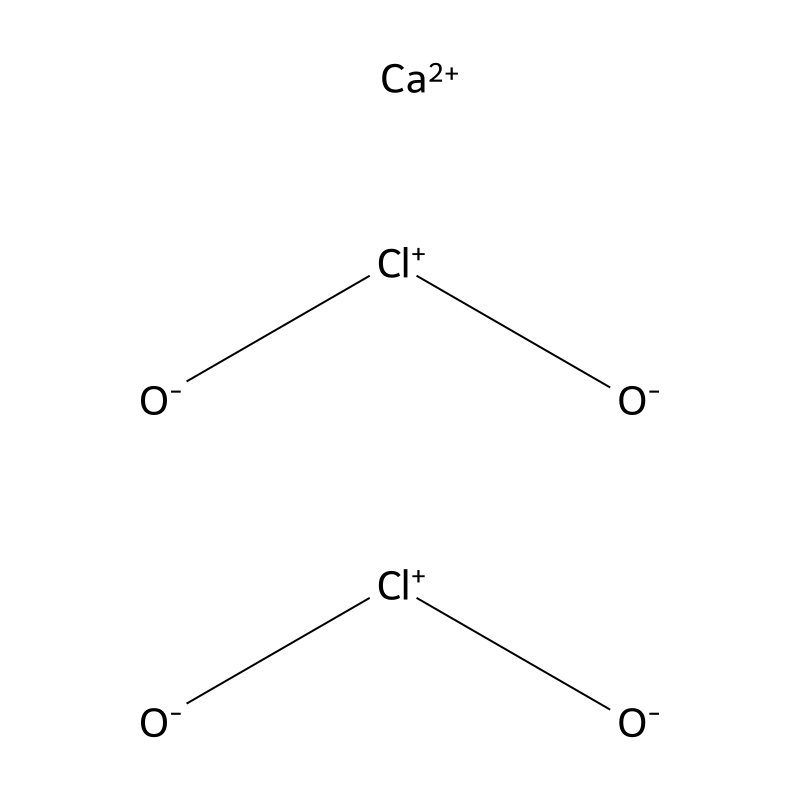Hydrocortisone hemisuccinate
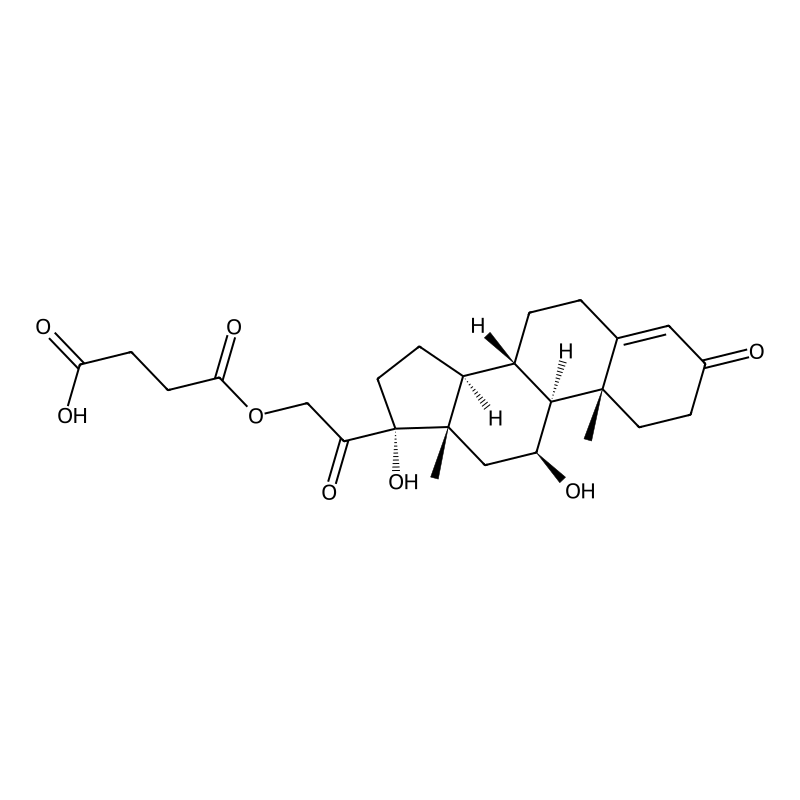
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Inflammation and Immune Response Studies
HHS possesses anti-inflammatory and immunosuppressive effects, making it valuable for studying these processes. Researchers can administer HHS to cell cultures or animal models to investigate its impact on:
- Inflammatory signaling pathways: HHS can help elucidate the role of glucocorticoids in regulating inflammatory gene expression and cytokine production [1].
- Immune cell function: Studies may use HHS to assess its effects on the activity and migration of immune cells like lymphocytes and macrophages [2].
- Autoimmune disease models: HHS can be used in animal models of autoimmune diseases like arthritis or lupus to evaluate its potential for therapeutic intervention [3].
([1] Source: glucocorticoid signaling in macrophages , [2] Source: Selective suppression of effector T cell recruitment by in vivo hydrocortisone treatment in a murine model of colitis , [3] Source: Hydrocortisone treatment in murine lupus: complex effects on disease severity )
Organ Function and Development Studies
Hydrocortisone plays a role in various physiological processes. Research may utilize HHS to investigate these roles in:
- Lung development: Studies in neonatal models can explore the impact of HHS on lung maturation and the prevention of bronchopulmonary dysplasia (BPD) [4].
- Stress response: Researchers might use HHS to understand how glucocorticoids modulate the body's response to stress and its effects on organ function [5].
- Metabolism and glucose regulation: HHS can be employed to study the influence of glucocorticoids on blood sugar control and metabolic pathways [6].
([4] Source: Emerging Topics and Controversies in Neonatology, [5] Source: Miller's Anesthesia, [6] Source: Glucocorticoid action and insulin resistance )
Hydrocortisone hemisuccinate is a synthetic derivative of hydrocortisone, classified as a corticosteroid. Its chemical formula is CHO, and it is primarily used for its anti-inflammatory and immunosuppressive properties. The compound is formed by the esterification of hydrocortisone with hemisuccinic acid, resulting in a compound that retains the biological activity of hydrocortisone while enhancing its solubility and stability in aqueous solutions .
- HHS mimics the effects of natural glucocorticoids by binding to glucocorticoid receptors inside cells [, ]. This binding triggers a cascade of events that ultimately leads to the suppression of inflammation and immune response [].
- Scientific research explores the mechanisms by which glucocorticoids like HHS modulate gene expression to achieve these effects.
- Information on the safety and hazards of HHS is typically not included in scientific research papers as it is not usually administered directly.
- Clinical studies investigating the safety and side effects of HHS formulations are more relevant sources for this information.
The biological activity of hydrocortisone hemisuccinate is similar to that of hydrocortisone itself, acting primarily as an anti-inflammatory agent. It binds to glucocorticoid receptors, leading to the transcription of anti-inflammatory mediators while inhibiting pro-inflammatory cytokines . This mechanism makes it effective in treating various conditions, including severe allergic reactions and dermatologic diseases .
Hydrocortisone hemisuccinate can be synthesized through the esterification of hydrocortisone with hemisuccinic acid. The reaction typically involves the use of catalysts or specific conditions to facilitate the formation of the ester bond. The synthesis can be performed under mild conditions to minimize degradation of the steroid structure .
Hydrocortisone hemisuccinate is utilized in various pharmaceutical applications due to its potent anti-inflammatory and immunosuppressive effects. Common applications include:
- Treatment of Allergic Reactions: Used in cases where rapid immunosuppression is necessary.
- Dermatologic Disorders: Effective in managing skin conditions characterized by inflammation.
- Endocrine Disorders: Helps in conditions requiring corticosteroid replacement therapy .
Studies on hydrocortisone hemisuccinate reveal its interactions with various biological systems. The compound's mechanism involves binding to glucocorticoid receptors, influencing gene expression related to inflammation and immune response. Additionally, its interactions with other drugs can affect therapeutic outcomes, necessitating careful consideration during co-administration .
Hydrocortisone hemisuccinate shares structural and functional similarities with several other corticosteroids and their derivatives. Notable compounds include:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Hydrocortisone | CHO | Primary active form; strong anti-inflammatory properties |
| Prednisolone | CHO | Synthetic derivative; more potent anti-inflammatory effects |
| Dexamethasone | CHO | Highly potent; used in severe inflammatory conditions |
| Betamethasone | CHO | Similar potency; often used in topical formulations |
Uniqueness: Hydrocortisone hemisuccinate's unique structure allows for enhanced solubility and stability compared to its parent compound, hydrocortisone. This characteristic makes it particularly suitable for intravenous formulations and rapid therapeutic interventions .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 5 of 8 companies with hazard statement code(s):;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (40%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (60%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (20%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pharmacology
MeSH Pharmacological Classification
KEGG Target based Classification of Drugs
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]
Pictograms


Irritant;Health Hazard
Other CAS
125-04-2
Wikipedia
Hydrocortisone_hemisuccinate
Use Classification
Dates
2: Lawrence CE, Wright JM, Knight CG. Cortisol succinate is slowly hydrolysed in organ cultures of porcine articular tissues and is not equivalent to cortisol. Cell Biochem Funct. 1986 Oct;4(4):277-81. PubMed PMID: 3791569.
3: Baud O, Maury L, Lebail F, Ramful D, El Moussawi F, Nicaise C, Zupan-Simunek V, Coursol A, Beuchée A, Bolot P, Andrini P, Mohamed D, Alberti C; PREMILOC trial study group. Effect of early low-dose hydrocortisone on survival without bronchopulmonary dysplasia in extremely preterm infants (PREMILOC): a double-blind, placebo-controlled, multicentre, randomised trial. Lancet. 2016 Apr 30;387(10030):1827-36. doi: 10.1016/S0140-6736(16)00202-6. Epub 2016 Feb 23. PubMed PMID: 26916176.
4: Semark AJ, Venkatesh K, McWhinney BC, Pretorius C, Roberts JA, Cohen J, Venkatesh B. The compatibility of a low concentration of hydrocortisone sodium succinate with selected drugs during a simulated Y-site administration. Crit Care Resusc. 2013 Mar;15(1):63-6. PubMed PMID: 23432505.
5: Zeugswetter FK, Neffe F, Schwendenwein I, Tichy A, Möstl E. Configuration of antibodies for assay of urinary cortisol in dogs influences analytic specificity. Domest Anim Endocrinol. 2013 Aug;45(2):98-104. doi: 10.1016/j.domaniend.2013.06.003. Epub 2013 Jun 26. PubMed PMID: 23849086.
6: Li H, Hui F, Jianmin X. Effects of hydrocortisone sodium succinate on voltage-gated sodium current in trigeminal ganglion neurons of rat. Neurol Res. 2011 Apr;33(3):295-9. doi: 10.1179/016164110X12714125204515. PubMed PMID: 21513649.
7: Li C, Xu J, Yuan Y, Zheng L, Teng L, Li Y, Zhu H, Guo S, Yu X. [Effect of hydrocortisone sodium succinate on serum tumor necrosis factor-α and interleukin-10 in septic shock]. Zhonghua Wei Zhong Bing Ji Jiu Yi Xue. 2014 Jul;26(7):513-5. doi: 10.3760/cma. j. issn.2095-4352. 2014. 07.014. Chinese. PubMed PMID: 25027432.
8: Church DB, Lamb WA, Emslie DR. Plasma cortisol concentrations in normal dogs given hydrocortisone sodium succinate. Aust Vet J. 1999 May;77(5):316-7. PubMed PMID: 10376103.
9: Nucera E, Lombardo C, Aruanno A, Colagiovanni A, Buonomo A, de Pasquale T, Pecora V, Sabato V, Rizzi A, Pascolini L, Ricci AG, Schiavino D. 'Empty sella syndrome': a case of a patient with sodium succinate hydrocortisone allergy. Eur J Endocrinol. 2011 Jan;164(1):139-40. doi: 10.1530/EJE-10-0863. Epub 2010 Oct 20. PubMed PMID: 20961968.
10: Calogiuri GF, Nettis E, Di Leo E, Muratore L, Ferrannini A, Vacca A. Long-term selective IgE-mediated hypersensitivity to hydrocortisone sodium succinate. Allergol Immunopathol (Madr). 2013 May-Jun;41(3):206-8. doi: 10.1016/j.aller.2012.02.003. Epub 2012 Sep 19. PubMed PMID: 22999788.
11: Amaya-Mejía AS, Galindo-Pacheco LV, O'Farrill-Romanillos PM, Rodríguez-Mireles KA, Campos-Romero FH, del Rivero-Hernández L. [Utility of challenge test in immediate hypersensitivity to hydrocortisone sodium succinate]. Rev Alerg Mex. 2014 Jan-Mar;61(1):32-7. Review. Spanish. PubMed PMID: 24913000.
12: Saltzman W, Abbott DH. Effects of elevated circulating cortisol concentrations on maternal behavior in common marmoset monkeys (Callithrix jacchus). Psychoneuroendocrinology. 2009 Sep;34(8):1222-34. doi: 10.1016/j.psyneuen.2009.03.012. Epub 2009 Apr 11. PubMed PMID: 19362777; PubMed Central PMCID: PMC2716431.
13: Nuyt AM, Thébaud B. Not another steroid trial: early low-dose hydrocortisone in preterm infants. Lancet. 2016 Apr 30;387(10030):1793-4. doi: 10.1016/S0140-6736(16)00503-1. Epub 2016 Feb 23. PubMed PMID: 26916175.
14: Yeager MP, Rassias AJ, Pioli PA, Beach ML, Wardwell K, Collins JE, Lee HK, Guyre PM. Pretreatment with stress cortisol enhances the human systemic inflammatory response to bacterial endotoxin. Crit Care Med. 2009 Oct;37(10):2727-32. PubMed PMID: 19885996; PubMed Central PMCID: PMC2819133.
15: Wolf OT, Convit A, McHugh PF, Kandil E, Thorn EL, De Santi S, McEwen BS, de Leon MJ. Cortisol differentially affects memory in young and elderly men. Behav Neurosci. 2001 Oct;115(5):1002-11. PubMed PMID: 11584913.
16: Posener JA, DeBattista C, Williams GH, Schatzberg AF. Cortisol feedback during the HPA quiescent period in patients with major depression. Am J Psychiatry. 2001 Dec;158(12):2083-5. PubMed PMID: 11729034.
17: Durant S, Duval D, Homo-Delarche F. Effect of cortisol on the plasma and lymphoid tissue distributions of tritiated glucocorticoids in C57BL/6 mice. J Endocrinol. 1988 Jun;117(3):373-8. PubMed PMID: 3392494.
18: Jhunjhunwala VP, Bhalla HL. Compatibility of mephentermine sulfate with hydrocortisone sodium succinate or aminophylline in 5% dextrose injection. Am J Hosp Pharm. 1981 Dec;38(12):1922-4. PubMed PMID: 7325174.
19: You YC, Dong LY, Dong K, Xu W, Yan Y, Zhang L, Wang K, Xing FJ. In vitro and in vivo application of pH-sensitive colon-targeting polysaccharide hydrogel used for ulcerative colitis therapy. Carbohydr Polym. 2015 Oct 5;130:243-53. doi: 10.1016/j.carbpol.2015.03.075. Epub 2015 Apr 27. PubMed PMID: 26076623.
20: Hu ZL, Liu H, Hu Y, Zhang DY, Sun ZQ, Jin MW. [Effects of hydrocortisone sodium succinate on sodium current in human and guinea pig cardiac myocytes]. Yao Xue Xue Bao. 2004 Apr;39(4):250-3. Chinese. PubMed PMID: 15303651.
